molecular formula C7H3ClFN B1363421 3-Chloro-5-fluorobenzonitrile CAS No. 327056-73-5

3-Chloro-5-fluorobenzonitrile

Cat. No.: B1363421
CAS No.: 327056-73-5
M. Wt: 155.55 g/mol
InChI Key: GIKLRWNRBOLRDV-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorobenzonitrile: is an organic compound with the molecular formula C7H3ClFN . It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 5 positions, respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing 3-Chloro-5-fluorobenzonitrile involves the reaction of 3-chloro-5-fluorobenzoyl chloride with an appropriate nitrile source. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods: In industrial settings, this compound can be produced by the halogen exchange reaction of 3-chlorobenzonitrile with an alkali metal fluoride, such as potassium fluoride, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is conducted at elevated temperatures to facilitate the exchange of the chlorine atom with a fluorine atom .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Chloro-5-fluorobenzonitrile can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring. Common nucleophiles include amines and thiols.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products:

Scientific Research Applications

Chemistry: 3-Chloro-5-fluorobenzonitrile is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules.

Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates, which are crucial in the development of drugs for various therapeutic areas, including anti-inflammatory and anticancer agents.

Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its unique chemical properties make it a valuable intermediate in the production of active ingredients for crop protection .

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorobenzonitrile depends on its application. In pharmaceuticals, it acts as an intermediate that undergoes further chemical transformations to produce active drug molecules. The molecular targets and pathways involved are specific to the final drug product synthesized from this intermediate .

Comparison with Similar Compounds

    3-Chlorobenzonitrile: Lacks the fluorine substituent, making it less reactive in certain nucleophilic substitution reactions.

    5-Fluorobenzonitrile: Lacks the chlorine substituent, affecting its reactivity and chemical properties.

    3-Chloro-4-fluorobenzonitrile: Has a different substitution pattern, leading to variations in reactivity and applications.

Uniqueness: 3-Chloro-5-fluorobenzonitrile is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring, which influence its reactivity and make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-chloro-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKLRWNRBOLRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370531
Record name 3-Chloro-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327056-73-5
Record name 3-Chloro-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-fluorobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-bromo-3-chloro-5-fluorobenzene (25.0 g, 120 mmol), zinc cyanide (8.45 g, 72 mmol) zinc (dust, 235 mg, 3.6 mmol), [1,1′Bis(diphenylphosphino)ferrocene] dichloropalladium(II), complex with dichloromethane (1:1) (1.5 g, 1.8 mmol) in N,N-dimethylformamide (70 ml) was heated at reflux for 1 hour. After cooling the reaction was diluted with ethyl acetate and extracted with water and brine. Silica gel chromatography afforded 15.9g (85%) 3-chloro-5-fluorobenzonitrile.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
8.45 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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